

Application Note: Visualizing FDW028-Induced B7-H3 Degradation via Immunofluorescence

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Audience: Researchers, scientists, and drug development professionals.

Introduction

FDW028 is a potent and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8), a key enzyme responsible for core fucosylation of N-glycans.[1][2][3] In the context of cancer, particularly metastatic colorectal cancer (mCRC), **FDW028** demonstrates significant anti-tumor effects by targeting the immune checkpoint molecule B7-H3 (CD276).[1][2] The mechanism of action involves the inhibition of FUT8, which leads to the defucosylation of B7-H3. This structural change allows the chaperone protein HSPA8 (HSC70) to bind to B7-H3, thereby directing it for degradation through the chaperone-mediated autophagy (CMA) pathway within lysosomes.[2][4][5] **FDW028** has also been shown to suppress the AKT/mTOR signaling pathway.[1]

This protocol provides a detailed method for using immunofluorescence (IF) to visualize a key downstream effect of **FDW028** treatment: the colocalization of B7-H3 with the lysosomal marker LAMP1, which is indicative of its degradation. This assay is critical for confirming the on-target effect of **FDW028** in a cellular context.

Quantitative Data Summary

The following table summarizes the effective concentrations of **FDW028** as reported in the literature. These values can be used as a starting point for experimental design.



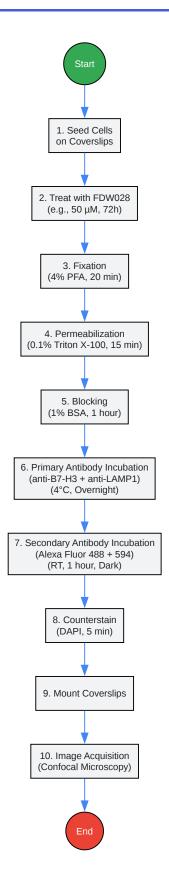
Cell Line	Assay Type	Concentration / Metric	Treatment Duration	Reference
SW480 (Colon Cancer)	Proliferation	IC50: 5.95 μM	72 hours	[3]
HCT-8 (Colon Cancer)	Proliferation	IC50: 23.78 μM	72 hours	[3]
SW480 & HCT-8	B7-H3 Degradation	50 μΜ	72 hours	[2][3]
SW480 & HCT-8	Migration Assay	50 μΜ	72 hours	[3]

FDW028 Signaling Pathway

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation.

Immunofluorescence Experimental Workflow





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Caption: Step-by-step workflow for the immunofluorescence protocol.



Detailed Immunofluorescence Protocol

This protocol is designed for the indirect immunofluorescence staining of cultured cells treated with **FDW028**.

I. Materials and Reagents

- Cells: Adherent cancer cell line of interest (e.g., SW480, HCT-8).
- Culture Ware: Glass coverslips (sterilized), 6-well or 24-well tissue culture plates.
- FDW028 Stock Solution: Prepare a concentrated stock in fresh DMSO (e.g., 10-50 mM).[1]
- · Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), pH 7.4.
 - Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).[6][7]
 - Permeabilization Buffer: 0.1% Triton X-100 in PBS.[8]
 - Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[6]
 - Antibody Dilution Buffer: 1% BSA in PBS.
- Antibodies:
 - Primary Antibodies:
 - Rabbit anti-B7-H3/CD276 antibody.
 - Mouse anti-LAMP1 antibody.
 - Secondary Antibodies (highly cross-adsorbed):
 - Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488).
 - Goat anti-Mouse IgG (H+L) conjugated to a different fluorophore (e.g., Alexa Fluor 594).



- Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 μg/mL in PBS).[8]
- Mounting Medium: Anti-fade mounting medium.

II. Experimental Procedure

A. Cell Seeding and FDW028 Treatment

- Place sterile glass coverslips into the wells of a multi-well plate.
- Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.[9]
- Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
- Treat the cells with the desired concentration of FDW028 (e.g., 50 μM) or a vehicle control (DMSO) for the specified duration (e.g., 72 hours).

B. Immunofluorescence Staining

Perform all incubation steps at room temperature (RT) unless otherwise specified. Protect samples from light after the addition of fluorescent antibodies.

- Washing: Gently aspirate the culture medium. Wash the cells twice with 1X PBS.[10]
- Fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged.
 Incubate for 20 minutes.[6][7]
- Rinsing: Aspirate the PFA and rinse the cells three times with 1X PBS for 5 minutes each.
- Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 15-20 minutes. This step is crucial for allowing antibodies to access intracellular antigens like LAMP1 and internalized B7-H3.[8]
- Blocking: Aspirate the permeabilization buffer and rinse once with PBS. Add Blocking Buffer (1% BSA in PBS) and incubate for 1 hour to minimize non-specific antibody binding.[6]
- Primary Antibody Incubation:



- Dilute the primary antibodies (Rabbit anti-B7-H3 and Mouse anti-LAMP1) to their optimal concentration in the Antibody Dilution Buffer.
- Aspirate the blocking solution and add the diluted primary antibody cocktail to the cells.
- Incubate overnight at 4°C in a humidified chamber for best results.[7][9]
- Washing: Aspirate the primary antibody solution. Wash the cells thoroughly three times with 1X PBS for 5 minutes each.[11]
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) in the Antibody Dilution Buffer.
 - Add the diluted secondary antibody solution to the cells.
 - Incubate for 1-2 hours at room temperature, protected from light.[7][8]
- Washing: Aspirate the secondary antibody solution. Wash the cells three times with 1X PBS for 5 minutes each in the dark.
- Nuclear Counterstaining: Incubate cells with DAPI solution for 5-10 minutes.[8]
- Final Wash: Wash once with 1X PBS.
- Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Invert
 and mount them onto a clean microscope slide with a drop of anti-fade mounting medium.
- Sealing: Seal the edges of the coverslip with nail polish to prevent drying. Allow it to dry
 completely. Store slides flat at 4°C, protected from light.

III. Image Acquisition and Analysis

 Imaging: Examine the slides using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).



Analysis: Assess the subcellular localization of B7-H3 (green) and LAMP1 (red). In FDW028-treated cells, an increase in yellow puncta (overlap of green and red signals) in merged images suggests colocalization within lysosomes. For quantitative analysis, use image analysis software to calculate a colocalization coefficient, such as Pearson's R value, as described in the literature.[2]

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